Bienvenue dans la boutique en ligne BenchChem!

3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

Medicinal chemistry Solubility Hydrogen bonding

3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid (CAS 1016504-48-5) is a heterocyclic small molecule with the IUPAC name 3-(5,7-dimethyltetrazolo[1,5-a]pyrimidin-6-yl)propanoic acid. Its core structure fuses a tetrazole ring to a pyrimidine, forming a rigid, nitrogen-rich bicyclic scaffold with a propanoic acid side chain at the 6-position.

Molecular Formula C9H11N5O2
Molecular Weight 221.22
CAS No. 1016504-48-5
Cat. No. B2881276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
CAS1016504-48-5
Molecular FormulaC9H11N5O2
Molecular Weight221.22
Structural Identifiers
SMILESCC1=C(C(=NC2=NN=NN12)C)CCC(=O)O
InChIInChI=1S/C9H11N5O2/c1-5-7(3-4-8(15)16)6(2)14-9(10-5)11-12-13-14/h3-4H2,1-2H3,(H,15,16)
InChIKeyADVLGJJDWHXEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic Acid (CAS 1016504-48-5): Procurement-Grade Heterocyclic Building Block with a Privileged Tetrazolo-Pyrimidine Scaffold


3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid (CAS 1016504-48-5) is a heterocyclic small molecule with the IUPAC name 3-(5,7-dimethyltetrazolo[1,5-a]pyrimidin-6-yl)propanoic acid [1]. Its core structure fuses a tetrazole ring to a pyrimidine, forming a rigid, nitrogen-rich bicyclic scaffold with a propanoic acid side chain at the 6-position. The compound has a molecular weight of 221.22 g/mol, a computed LogP of ~0.2, and a topological polar surface area (TPSA) of 93.3 Ų, indicating moderate hydrophilicity [1]. It is predominantly supplied as a research-grade building block by multiple vendors at ≥95% purity and is classified as harmful/irritant (GHS07) . The tetrazolo[1,5-a]pyrimidine scaffold has recently gained attention as a privileged structure in medicinal chemistry following the discovery of potent, in vivo-active tubulin inhibitors based on this core [2].

Why 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic Acid Cannot Be Simply Replaced by In-Class Analogs


The tetrazolo[1,5-a]pyrimidine scaffold differs fundamentally from the closely related triazolo[1,5-a]pyrimidine scaffold by possessing an additional nitrogen atom in the fused five-membered ring (N5 vs N4), which alters hydrogen-bond acceptor capacity, electron density distribution, and the azide-tetrazole equilibrium known to influence tautomeric behavior [1]. Furthermore, the propanoic acid side chain at the 6-position provides a reactive carboxylic acid handle that is absent in the unsubstituted core scaffold (CAS 3210-44-4) and is spatially distinct from the acetic acid homolog (CAS 1016708-53-4), which contains one fewer methylene unit [2]. Even within the tetrazolo[1,5-a]pyrimidine class, the specific 5,7-dimethyl substitution pattern and 6-propanoic acid arrangement define a unique chemical space that cannot be assumed interchangeable with other substitution isomers or side-chain lengths. The recent validation of the tetrazolo[1,5-a]pyrimidine core as a colchicine-binding site inhibitor scaffold—yielding compounds with single-digit nanomolar cellular potency after iterative optimization—demonstrates that subtle structural modifications on this scaffold produce profound biological consequences, rendering untested generic substitution highly risky for any application requiring target engagement [3].

Quantitative Differentiation Evidence for 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic Acid (CAS 1016504-48-5) Relative to Closest Analogs


Increased Hydrogen-Bond Acceptor Capacity vs. Triazolo Analog: Impact on Solubility and Target Recognition

The target compound contains five nitrogen atoms (N5) due to its tetrazolo moiety, compared to four nitrogens (N4) in the closest triazolo[1,5-a]pyrimidine analog (CAS 842955-63-9). This results in a computed hydrogen-bond acceptor count of 6 for the target compound [1] versus a predicted count of 5 for the triazolo analog, based on its molecular formula C10H12N4O2 . The additional H-bond acceptor site, located within the fused tetrazole ring, provides an extra point of interaction for solvent molecules and biological targets, which is relevant for applications requiring controlled solubility or specific molecular recognition.

Medicinal chemistry Solubility Hydrogen bonding

Lower Lipophilicity (LogP ≈ 0.2) Relative to Structural Analogs: Implications for CNS Drug-Likeness and Non-Specific Binding

The target compound exhibits a computed XLogP3-AA value of 0.2 [1] and a vendor-reported LogP of 0.26 , placing it in a highly hydrophilic range relative to the typical small-molecule drug space. By contrast, the triazolo analog (CAS 842955-63-9) lacks one ring nitrogen and is predicted to have a higher LogP (estimated 0.5–0.8 based on structural analogy), while the unsubstituted core scaffold 5,7-dimethyltetrazolo[1,5-a]pyrimidine (CAS 3210-44-4) lacks the polar carboxylic acid moiety entirely and is expected to be significantly more lipophilic. The LogP of 0.2 falls within the favorable range for CNS drug candidates (typically LogP 1–3.5), while being low enough to minimize non-specific protein binding and phospholipidosis risk.

Lipophilicity CNS drug discovery ADME

Extended Propanoic Acid Side Chain Provides Greater Conformational Flexibility Than Acetic Acid Homolog

The target compound features a propanoic acid side chain (3-carbon linker between the heterocyclic core and the carboxylic acid group), resulting in 3 rotatable bonds [1]. Its direct homolog, 2-{dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}acetic acid (CAS 1016708-53-4), possesses an acetic acid side chain (2-carbon linker) with only 2 rotatable bonds . The additional methylene group in the propanoic acid chain increases the accessible conformational space and may allow the terminal carboxylate to sample a wider range of geometries when engaging biological targets or forming conjugates.

Conformational flexibility Medicinal chemistry Side chain engineering

Tetrazolo[1,5-a]pyrimidine Scaffold Validated as a Tubulin Colchicine-Site Inhibitor with Nanomolar Potency in Cellular and In Vivo Models

A 2025 study by Wang et al. established the tetrazolo[1,5-a]pyrimidine scaffold as a validated starting point for colchicine-binding site inhibitor (CBSI) development. The initial hit compound Q1 (tetrazolo[1,5-a]pyrimidine core) showed SKOV3 cellular IC50 = 2.20 ± 0.05 μM [1]. Following three stages of iterative structure-based optimization yielding 66 derivatives, the lead compound (S)-Q31 achieved SKOV3 IC50 = 17.2 ± 1.8 nM—a >100-fold potency improvement—and demonstrated tumor growth inhibition (TGI) = 74.12% at 4 mg/kg i.v. in an SKOV3 xenograft model [1]. A co-crystal structure (PDB: 9LSE) confirmed direct binding within the colchicine site [1]. While these data come from optimized derivatives rather than the specific propanoic acid building block, they provide strong class-level evidence that the tetrazolo[1,5-a]pyrimidine core is a productive scaffold for generating potent, drug-like molecules with in vivo efficacy.

Anticancer Tubulin inhibitor Scaffold validation

Optimal Application Scenarios for 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic Acid Based on Differentiated Evidence


Lead Generation Campaigns Targeting Tubulin Colchicine-Binding Site (CBSI) for Oncology

The tetrazolo[1,5-a]pyrimidine scaffold has been directly validated as a CBSI pharmacophore with demonstrated in vivo antitumor efficacy [1]. The propanoic acid handle of CAS 1016504-48-5 enables rapid amide or ester diversification at the 6-position to generate focused libraries, while the 5,7-dimethyl substitution mimics the substitution pattern of the optimized lead (S)-Q31. This building block is strategically suited for medicinal chemistry groups pursuing iterative structure-based optimization of CBSI leads, where the carboxylic acid group can be readily converted to amides, esters, or reduced to alcohols for further elaboration.

Fragment-Based Screening Libraries Requiring Low Lipophilicity and High Solubility

With a LogP of ~0.2 and TPSA of 93.3 Ų [2], this compound resides in a favorable physicochemical space for fragment-based drug discovery (typically: MW < 300 Da, LogP < 3, ≤3 H-bond donors). Its low lipophilicity reduces the risk of non-specific aggregation and promiscuous binding in biochemical assays, making it a superior choice over the more lipophilic triazolo analog (predicted LogP >0.5) or the unsubstituted core scaffold (CAS 3210-44-4) for inclusion in rule-of-three-compliant fragment collections.

Bioconjugation and Chemical Probe Synthesis Exploiting the Propanoic Acid Handle

The propanoic acid side chain provides a 3-carbon linker terminating in a carboxylic acid, offering an additional methylene unit of reach compared to the acetic acid homolog (CAS 1016708-53-4) . This extra flexibility is advantageous for bioconjugation applications (e.g., attachment to fluorophores, biotin, or solid supports via amide bond formation) where the spatial relationship between the heterocyclic core and the conjugated moiety is a critical design parameter. The compound is supplied at ≥95% purity by multiple vendors , reducing the need for pre-use purification in parallel synthesis workflows.

Academic and Industrial Heterocyclic Chemistry Method Development

The tetrazolo[1,5-a]pyrimidine system exhibits a well-characterized azide-tetrazole equilibrium that is solvent- and substitution-dependent [3], making this compound a useful substrate for studying tautomerism, regiochemistry, and cycloaddition reactions (e.g., CuAAC click chemistry exploiting the latent azide form [4]). Its commercial availability at gram scale from multiple suppliers ensures reproducibility for methodology studies, a critical factor for procurement decisions in academic core facilities and industrial process chemistry groups.

Quote Request

Request a Quote for 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.